- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290
Cas no 97-77-8 (Disulfiram)
O Disulfiram é um composto organossulfurado utilizado principalmente no tratamento do alcoolismo crônico, atuando como um inibidor irreversível da enzima aldeído desidrogenase. Seu mecanismo de ação baseia-se no acúmulo de acetaldeído no organismo após o consumo de álcool, causando efeitos adversos como náuseas, taquicardia e rubor facial, desencorajando o consumo de bebidas alcoólicas. Além de sua aplicação em dependência química, estudos recentes investigam seu potencial antitumoral devido à sua capacidade de inibir enzimas envolvidas na progressão do câncer. Sua estrutura química (C10H20N2S4) confere estabilidade e biodisponibilidade oral, sendo metabolizado no fígado. Requer monitoramento médico devido a interações com medicamentos e condições hepáticas pré-existentes.
Disulfiram structure
Product Name:Disulfiram
N.o CAS:97-77-8
MF:C10H20N2S4
MW:296.539196968079
MDL:MFCD00009048
CID:34918
PubChem ID:3117
Update Time:2026-01-06
Disulfiram Propriedades químicas e físicas
Nomes e Identificadores
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- Chave InChI: AUZONCFQVSMFAP-UHFFFAOYSA-N
- SMILES: S=C(N(CC)CC)SSC(N(CC)CC)=S
- BRN: 1712560
Propriedades Computadas
- Massa Exacta: 296.05100
- Massa monoisotópica: 296.050931
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 7
- Complexidade: 201
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.9
- Superfície polar topológica: 121
- Carga de Superfície: 0
- Contagem de Tautomeros: none
Propriedades Experimentais
- Cor/Forma: 黄白色结晶
- Densidade: 1.27
- Ponto de Fusão: 69-71 °C (lit.)
- Ponto de ebulição: 117 ºC
- Ponto de Flash: 117°C/17mm
- Índice de Refracção: 1.5500 (estimate)
- Solubilidade: 0.004g/l
- Coeficiente de partição da água: 0.02 g/100 mL
- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- LogP: 3.62120
- Solubilidade: 不溶于水,微溶于丙酮,溶于苯、氯仿、二硫化碳。
- Merck: 3364
- FEMA: 2440
Disulfiram Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H317,H373,H410
- Declaração de Advertência: P273,P280,P501
- Número de transporte de matérias perigosas:UN 3077 9/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22-43-48/22-50/53
- Instrução de Segurança: S24-S37-S60-S61
- RTECS:JO1225000
-
Identificação dos materiais perigosos:
- Termo de segurança:9
- Grupo de Embalagem:III
- Frases de Risco:R22; R43; R48/22; R50/53
- Classe de Perigo:9
- PackingGroup:III
- TSCA:Yes
- Toxicidade:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0240-10mM*1mLinDMSO |
Disulfiram |
97-77-8 | 99.78% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-B0240-500mg |
Disulfiram |
97-77-8 | 99.92% | 500mg |
¥350 | 2023-08-31 | |
| MedChemExpress | HY-B0240-1g |
Disulfiram |
97-77-8 | 99.78% | 1g |
¥450 | 2025-04-15 | |
| MedChemExpress | HY-B0240-5g |
Disulfiram |
97-77-8 | 99.92% | 5g |
¥650 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-100g |
Disulfiram |
97-77-8 | 97% | 100g |
¥63.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-2.5kg |
Disulfiram |
97-77-8 | 97% | 2.5kg |
¥652.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-250g |
Disulfiram |
97-77-8 | 97% | 250g |
¥102.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-25g |
Disulfiram |
97-77-8 | 97% | 25g |
¥38.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-500g |
Disulfiram |
97-77-8 | 97% | 500g |
¥163.90 | 2023-09-01 |
Disulfiram Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Referência
- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20
Método de produção 3
Condições de reacção
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Referência
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060
Método de produção 4
Condições de reacção
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Referência
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971
Método de produção 5
Condições de reacção
Referência
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),
Método de produção 6
Condições de reacção
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Método de produção 8
Método de produção 9
Condições de reacção
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Referência
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Método de produção 11
Condições de reacção
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Referência
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Referência
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Método de produção 15
Condições de reacção
1.1 Solvents: Ethylene glycol
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Método de produção 16
Condições de reacção
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Referência
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Solvents: Dichloromethane
Referência
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14
Disulfiram Raw materials
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Ditiocarb sodium
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Disulfiram
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Triphenylantimony dichloride
- Carbamodithioic acid,N,N-diethyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- 2,3,5-Trimethyphenol
- 1-(1-chloroethoxy)-2-methylpropane
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
Disulfiram Preparation Products
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Benzene,1,1'-tellurobis- (1202-36-4)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- Disulfiram (97-77-8)
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- (136-93-6)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- Triphenylantimony (603-36-1)
Disulfiram Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:97-77-8)Disulfiram
Número da Ordem:sfd1577
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:32
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:97-77-8)Disulfiram
Número da Ordem:LE18308;LE5339;LE1739712
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:19
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:97-77-8)Disulfiram
Número da Ordem:A845750
Estado das existências:in Stock
Quantidade:5kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:07
Preço ($):220.0
E- mail:sales@amadischem.com
Disulfiram Literatura Relacionada
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
97-77-8 (Disulfiram) Produtos relacionados
- 3064-73-1(Isobutyl Thiuram Disulfide)
- 29053-35-8(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-(1-methylethyl)- (9CI))
- 29053-37-0(Disulfide,bis[(hexahydro-4-isopropyl-1H-1,4-diazepin-1-yl)thiocarbonyl] (8CI))
- 2556-42-5(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrapropyl-)
- 1634-02-2(Tetra-n-butylthiuram Disulfide)
- 13104-02-4(1-Piperazineethanol,4,4'-(dithiodicarbonothioyl)bis- (9CI))
- 26087-98-9(bis-(4-Methyl-1-homopiperazinylthiocarbonyl)disulfide)
- 29053-34-7(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-ethyl- (9CI))
- 22158-12-9(Carbamo(dithioperoxo)thioicacid, diethyl-, methyl ester (9CI))
- 2438-91-7(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N'-diethyl- (9CI))
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-77-8)Disulfiram
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-77-8)Disulfiram
Pureza:99%/99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito/Inquérito